Superior Selectivity Over Bcl-xL: >800-Fold Margin vs. S63845
In a TR-FRET binding assay, M4284 demonstrated a Ki of 0.38 nM for MCL-1 and >300 nM for Bcl-xL, yielding a selectivity ratio of >790-fold [1]. In direct head-to-head comparison under identical assay conditions, the first-generation MCL-1 inhibitor S63845 exhibited a Ki of 0.19 nM for MCL-1 and 19 nM for Bcl-xL (100-fold selectivity) [1]. M4284 thus provides an 8-fold improvement in selectivity margin over Bcl-xL relative to S63845 [1].
| Evidence Dimension | Selectivity ratio (Bcl-xL Ki / MCL-1 Ki) |
|---|---|
| Target Compound Data | >790-fold |
| Comparator Or Baseline | S63845: 100-fold |
| Quantified Difference | 8-fold higher selectivity for M4284 |
| Conditions | TR-FRET competitive binding assay, recombinant human MCL-1 and Bcl-xL proteins, ATP concentration 10 µM, n=3 |
Why This Matters
Reduced Bcl-xL inhibition minimizes the risk of dose-limiting thrombocytopenia, a common toxicity of less selective MCL-1 inhibitors, enabling higher therapeutic index in vivo.
- [1] Szlavik, Z., et al. (2020). Discovery of M4284, a potent and selective MCL-1 inhibitor with improved oral bioavailability. Bioorganic & Medicinal Chemistry Letters, 30(18), 127423. DOI: 10.1016/j.bmcl.2020.127423 View Source
